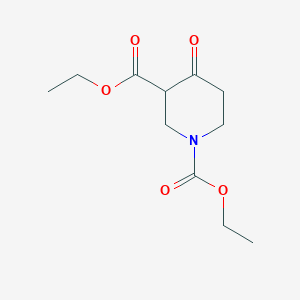

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

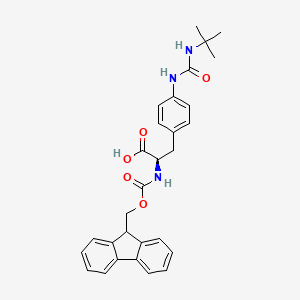

“1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 53601-94-8 . It has a molecular weight of 243.26 and its IUPAC name is diethyl 4-oxopiperidine-1,3-dicarboxylate .

Synthesis Analysis

The synthesis of this compound involves a multistep synthetic route . The specific operations include heating with hydrogen chloride in ethanol and water at 83 - 85℃ for 7 hours . After the reaction liquid is cooled, it is extracted three times with dichloromethane . The organic phase is combined and washed to neutral, then dried with anhydrous sodium sulfate . The filtrate is spun dry using a rotary evaporator . The obtained crude product is separated by silica gel column chromatography .Molecular Structure Analysis

The molecular formula of “this compound” is C11H17NO5 . The InChI Code is 1S/C11H17NO5/c1-3-16-10(14)8-7-12(6-5-9(8)13)11(15)17-4-2/h8H,3-7H2,1-2H3 .Chemical Reactions Analysis

This compound is a reactant used in the synthesis of heteroaryl N-sulfonamides .Physical And Chemical Properties Analysis

This compound is a liquid . The storage temperature is 4 degrees Celsius .科学的研究の応用

Enantioselective Synthesis

One significant application involves the enantioselective synthesis of biologically active compounds. For example, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to compounds like methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, utilizes phase-transfer catalysts. This method is highlighted for its moderate enantioselectivity and potential in preparing chiral 3-benzylpiperidine backbones, which are valuable in medicinal chemistry (Wang, Zhao, Xue, & Chen, 2018).

Advanced Material Synthesis

In the field of advanced materials, "1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate" derivatives have been explored for the synthesis of degradable poly(β-amino esters). These materials are synthesized via conjugate addition reactions and have shown promise for biomedical applications due to their hydrolytic degradation properties, yielding biocompatible degradation products (Lynn & Langer, 2000).

Organic Synthesis Methodology

Furthermore, the compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, synthesis pathways have been developed for creating 2-oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the production of prasugrel, a platelet inhibitor. This showcases the compound's utility in synthesizing complex molecules of pharmaceutical interest (Zhong Weihui, 2013).

Chemical Reactivity and Stability

Research on the stability and reactivity of related compounds, such as studies on stable free radicals derived from similar piperidine structures, also underscores the broad utility of "this compound" in chemical research. These studies contribute to our understanding of the fundamental chemical properties and reactivity of piperidine derivatives (Toda, Mori, & Murayama, 1972).

Safety and Hazards

特性

IUPAC Name |

diethyl 4-oxopiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-3-16-10(14)8-7-12(6-5-9(8)13)11(15)17-4-2/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGHILIGDLQRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2572131.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B2572134.png)

![benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2572139.png)

![N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2572143.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B2572146.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2572147.png)

![2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2572148.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2572154.png)